molecular formula C15H19NO B261824 N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide

N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide

Cat. No. B261824
M. Wt: 229.32 g/mol
InChI Key: OUVSAMRBXOPPDB-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide, also known as eticlopride, is a selective dopamine D2 receptor antagonist. It has been widely used in scientific research due to its ability to block dopamine receptors in the brain.

Mechanism of Action

Eticlopride acts as a competitive antagonist at dopamine D2 receptors in the brain. By blocking dopamine receptors, it reduces the activity of dopamine in the brain, leading to a decrease in the release of dopamine and a decrease in dopamine-mediated signaling pathways. This mechanism of action has been well-characterized in the literature and has been the basis for many studies investigating the role of dopamine in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide are primarily related to its ability to block dopamine receptors in the brain. This leads to a decrease in dopamine-mediated signaling pathways, which can have a wide range of effects on various physiological processes. For example, this compound has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and amphetamine, by blocking the dopamine-mediated reward pathway. It has also been shown to improve symptoms of Parkinson's disease by reducing the overactivity of the dopamine system in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide is its selectivity for dopamine D2 receptors. This allows for specific targeting of dopamine-mediated signaling pathways in the brain, which can be useful for studying the role of dopamine in various physiological and pathological conditions. However, one limitation of this compound is its relatively low potency compared to other dopamine receptor antagonists. This can make it challenging to achieve complete blockade of dopamine receptors in some experimental conditions.

Future Directions

There are many potential future directions for research on N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide. One area of interest is the development of more potent and selective dopamine receptor antagonists for use in preclinical studies. Another area of interest is the investigation of the role of dopamine receptors in other physiological processes, such as learning and memory. Additionally, there is a need for further research on the long-term effects of dopamine receptor antagonists on brain function and behavior. Overall, this compound has been a valuable tool in the study of dopamine-mediated signaling pathways in the brain, and its continued use in research is likely to lead to new insights into the role of dopamine in various physiological and pathological conditions.

Synthesis Methods

Eticlopride can be synthesized by reacting 3-cyclohexene-1-carboxylic acid with 2-ethylphenylamine in the presence of thionyl chloride. The resulting product is then treated with hydrogen gas in the presence of palladium on carbon to obtain N-(2-ethylphenyl)-3-cyclohexene-1-carboxamide. The synthesis method is relatively straightforward and has been well-established in the literature.

Scientific Research Applications

Eticlopride has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions. It has been used to investigate the role of dopamine in drug addiction, schizophrenia, Parkinson's disease, and other neurological disorders. Eticlopride is also commonly used in preclinical studies to evaluate the efficacy of potential therapeutic agents for these conditions.

properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

N-(2-ethylphenyl)cyclohex-3-ene-1-carboxamide

InChI

InChI=1S/C15H19NO/c1-2-12-8-6-7-11-14(12)16-15(17)13-9-4-3-5-10-13/h3-4,6-8,11,13H,2,5,9-10H2,1H3,(H,16,17)

InChI Key

OUVSAMRBXOPPDB-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C2CCC=CC2

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCC=CC2

Origin of Product

United States

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